(2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Overview
Description
Pyridazinones are a class of organic compounds that have been found to exhibit a wide range of pharmacological activities . They contain a pyridazine nucleus, which is a six-membered ring with two nitrogen atoms . The specific compound you mentioned seems to be a derivative of pyridazinone, with additional phenyl and piperazine groups attached.
Molecular Structure Analysis
The molecular structure of pyridazinones can be quite complex due to the presence of multiple ring structures and various substituents . The specific interactions and arrangements of these groups can significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis
Pyridazinones can undergo a variety of chemical reactions, depending on the specific substituents present in the molecule . These reactions can lead to changes in the compound’s structure and properties, and can also influence its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinones can vary widely depending on their specific structure and substituents . These properties can influence their solubility, stability, and reactivity, among other things .Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of activities exhibited by pyridazinones, there is significant interest in further exploring their potential uses . This includes the development of new synthesis methods, the investigation of their mechanisms of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-20-9-5-3-7-17(20)19-10-11-21(25-24-19)26-12-14-27(15-13-26)22(28)16-6-2-4-8-18(16)23/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQHKRPNBVLSHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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